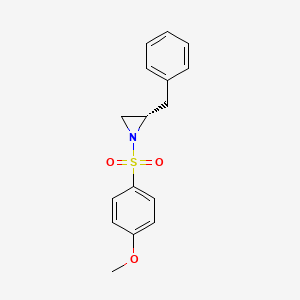![molecular formula C21H18N2O B14235955 (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 460090-37-3](/img/structure/B14235955.png)
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, a methoxy group, and a diazene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene typically involves a multi-step process. One common method starts with the preparation of 4-ethenylphenol, which is then reacted with 4-bromophenylmethanol under basic conditions to form the intermediate 4-[(4-ethenylphenyl)methoxy]phenylmethanol. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The diazene linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired functional group.
Major Products
Oxidation: Epoxides, diols.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazene linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-{4-[(4-Vinylphenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(4-Allylphenyl)methoxy]phenyl}-2-phenyldiazene
Uniqueness
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds with vinyl or allyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
460090-37-3 |
|---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-[(4-ethenylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C21H18N2O/c1-2-17-8-10-18(11-9-17)16-24-21-14-12-20(13-15-21)23-22-19-6-4-3-5-7-19/h2-15H,1,16H2 |
InChI Key |
SGUMGJYRXXRRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


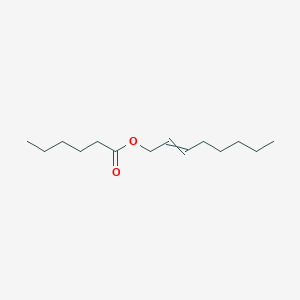

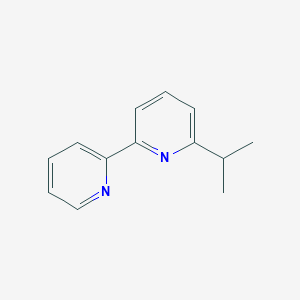
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
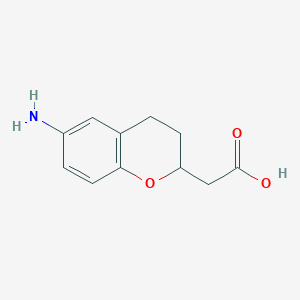
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
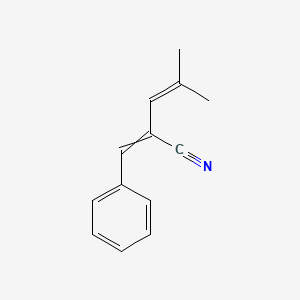
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)


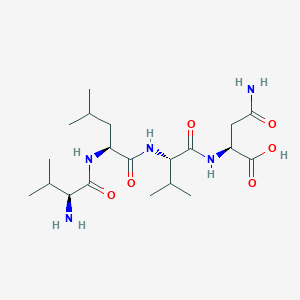
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
